molecular formula C13H14BrN3 B1285070 7-Bromo-4-(piperazin-1-yl)quinoline CAS No. 927800-44-0

7-Bromo-4-(piperazin-1-yl)quinoline

Katalognummer: B1285070
CAS-Nummer: 927800-44-0
Molekulargewicht: 292.17 g/mol
InChI-Schlüssel: PTQFNLSRKXEDPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

7-Bromo-4-(piperazin-1-yl)quinoline has been identified as a promising candidate in the fight against malaria. The compound exhibits notable antimalarial effects, attributed to its ability to target the blood stages of the Plasmodium parasite. Research indicates that derivatives of quinoline structures, including this compound, are capable of overcoming drug resistance associated with traditional antimalarials like chloroquine and mefloquine .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies have shown that it can act as an antagonist for metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against mGluR1, suggesting potential applications in treating conditions such as neuropathic pain and anxiety disorders .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step processes that include halogenation and piperazine substitution. The following table summarizes various synthetic pathways and their yields:

Synthesis Method Yield (%) Key Steps
Halogenation of quinoline70%Bromination at the 7-position
Piperazine substitution65%Reaction with piperazine under basic conditions
Alkylation with bromoalkanes60%Introduction of alkyl chains for enhanced solubility

These methods highlight the compound's versatility in structural modifications, which can lead to variations in biological activity.

Lead Compound Development

In a recent study, this compound was evaluated alongside other quinoline derivatives for their antimalarial properties. The compound was found to have a lower resistance index compared to existing antimalarials, making it a candidate for further development into a lead compound for new therapies .

In Vivo Efficacy Testing

Further investigations into the in vivo efficacy of this compound revealed its potential in animal models for neuropathic pain. In these studies, the compound demonstrated significant analgesic effects when administered orally, indicating its therapeutic promise in pain management .

Biologische Aktivität

7-Bromo-4-(piperazin-1-yl)quinoline is a synthetic compound with significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a quinoline core with a bromine substituent and a piperazine moiety, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14BrN3
  • Molecular Weight : 284.17 g/mol
  • Key Features :
    • Quinoline core
    • Bromine atom at the 7th position
    • Piperazine group at the 4th position

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its potential applications include:

  • Antimicrobial Activity : Exhibits efficacy against various pathogens.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
  • Antimalarial Activity : Shows promise against Plasmodium species.

Pharmacological Profiles

The biological activity of this compound can be summarized as follows:

Activity Type Description IC50 Values
AntimicrobialActive against a range of bacterial strainsVaries by strain
AnticancerInhibits proliferation in various cancer cell linesIC50 values from 6.7 µM to 72.9 µM
AntimalarialEffective against P. falciparum with IC50 values around 1.18 µM D10 strain: 1.18 µM
Sirtuin InhibitionActs as an inhibitor of sirtuins, which are involved in cellular regulationIC50 of 50 µM

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Studies have shown that modifications to the piperazine and quinoline components can significantly alter biological activity.

Key Findings:

  • Piperazine Substituents : Variations in the piperazine ring affect solubility and binding affinity.
  • Bromine vs. Chlorine Substitution : Compounds with chlorine instead of bromine (e.g., 7-Chloro-4-(piperazin-1-yl)quinoline) exhibit differing pharmacological profiles, including enhanced antimalarial activity .
  • Hybrid Structures : Hybrid compounds combining this scaffold with other active pharmacophores have shown improved therapeutic effects across multiple targets .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Anticancer Activity Study :
    • A study assessed various piperazine-substituted quinolines for their ability to inhibit cancer cell growth.
    • Results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those for non-cancerous cells .
  • Antimalarial Efficacy :
    • Research focused on the in vitro effects of piperazine-containing quinolines on P. falciparum.
    • The compound demonstrated potent activity against liver stages of the parasite, highlighting its potential as an antimalarial agent .
  • Sirtuin Inhibition Mechanism :
    • Investigations into the mechanism revealed that this compound could modulate sirtuin activity, which plays a role in aging and metabolic diseases.
    • This finding opens avenues for its use in treating conditions associated with sirtuin dysregulation .

Eigenschaften

IUPAC Name

7-bromo-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFNLSRKXEDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589210
Record name 7-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-44-0
Record name 7-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-44-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.